molecular formula C7H5Cl2FO B1304679 2,4-Dichloro-5-fluorobenzyl alcohol CAS No. 219765-56-7

2,4-Dichloro-5-fluorobenzyl alcohol

Cat. No.: B1304679
CAS No.: 219765-56-7
M. Wt: 195.01 g/mol
InChI Key: JSYAJRDFLAMNMF-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5Cl2FO and its molecular weight is 195.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ecofriendly Synthesis and Characterization

The compound has been explored in the ecofriendly synthesis and characterization of halo-substituted benzyl alcohols, employing biotransformation techniques. This approach utilizes whole cells of Baker’s Yeast for the synthesis of aromatic alcohols, demonstrating an environmentally friendly method for generating halogenated compounds (Saharan & Joshi, 2016).

Antimicrobial Activities

Research into phosphorus-nitrogen compounds has led to the synthesis of (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives. These compounds have been studied for their antimicrobial activities, showing promise in the fight against both Gram-positive and Gram-negative bacteria, as well as yeast strains (Elmas et al., 2018).

Organic Synthesis Applications

2,4-Dichloro-5-fluorobenzyl alcohol is valuable as an intermediate in the synthesis of complex organic molecules. Its applications include the development of new protecting groups for alcohols, which are crucial in the synthesis of beta-mannopyranosides. These protecting groups offer stability against oxidizing conditions and are fully compatible with various deprotection strategies (Crich, Li, & Shirai, 2009).

Metabolic Fate Studies

Studies on the metabolic fate of fluorobenzyl alcohols in rats have identified major metabolites in urine, indicating the potential for this compound to undergo similar metabolic pathways. These findings are significant for understanding the environmental and biological impacts of halogenated compounds (Blackledge, Nicholson, & Wilson, 2003).

Synthesis and Characterization Techniques

The synthesis of this compound and related compounds is crucial for the development of new pharmaceuticals and materials. Techniques such as diazotization and subsequent substitution reactions have been refined to produce high-purity intermediates for industrial applications, underscoring the importance of these compounds in synthetic chemistry (Guo-xi, 2004).

Safety and Hazards

The safety information for “2,4-Dichloro-5-fluorobenzyl alcohol” includes the following hazard statements: H315, H319, and H335 . These indicate that the substance may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the substance .

Properties

IUPAC Name

(2,4-dichloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAJRDFLAMNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378842
Record name 2,4-Dichloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219765-56-7
Record name 2,4-Dichloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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